molecular formula C17H16O4 B12107988 Agrostophyllidin

Agrostophyllidin

Cat. No.: B12107988
M. Wt: 284.31 g/mol
InChI Key: RWCTZGNIHHTMKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agrostophyllidin typically involves the extraction from natural sources such as the Indian Orchidaceae. The extraction process often uses solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The specific synthetic routes and reaction conditions for this compound are not extensively documented, but the general approach involves isolating the compound from plant materials using solvent extraction and purification techniques.

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. The process would involve large-scale extraction from plant sources, followed by purification using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Agrostophyllidin, being a phenolic compound, can undergo various chemical reactions, including:

    Oxidation: Phenolic compounds can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of Agrostophyllidin involves its interaction with various molecular targets and pathways. As a phenolic compound, it can exert antioxidant effects by scavenging free radicals and reducing oxidative stress . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens . The specific molecular targets and pathways involved in these actions are still under investigation.

Comparison with Similar Compounds

Agrostophyllidin is structurally similar to other stilbenoids, such as resveratrol and pterostilbene. it has unique features that distinguish it from these compounds:

    Resveratrol: Both this compound and resveratrol are stilbenoids with antioxidant properties. this compound is isolated from the Indian Orchidaceae, while resveratrol is commonly found in grapes and red wine.

    Pterostilbene: Similar to this compound, pterostilbene is a stilbenoid with antioxidant and antimicrobial properties. Pterostilbene is primarily found in blueberries and has a slightly different chemical structure, with two methoxy groups instead of the hydroxyl groups present in this compound.

Other similar compounds include agrostophyllin, agrostophyllone, and agrostophylloxin, which are also isolated from the same plant source and share structural similarities with this compound .

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

5,13-dimethoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-6-ol

InChI

InChI=1S/C17H16O4/c1-19-11-5-9-3-4-10-6-13(18)17(20-2)12-8-21-14(7-11)16(9)15(10)12/h5-7,18H,3-4,8H2,1-2H3

InChI Key

RWCTZGNIHHTMKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C3C(=C1)OCC4=C3C(=CC(=C4OC)O)CC2

Origin of Product

United States

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